3-(4-Fluorobenzoyl)butanoic acid is a branched, fluorinated keto-acid building block characterized by its C3-methyl group and para-fluoro substitution [1]. It serves as a conformationally restricted homolog to the widely utilized commodity chemical 3-(4-fluorobenzoyl)propanoic acid. In procurement and material selection, this specific branched intermediate is prioritized for its ability to introduce a stereocenter early in aliphatic chains, its altered solubility profile for continuous processing, and its capacity to sterically shield the ketone moiety in downstream active pharmaceutical ingredients (APIs) [2]. It is a critical precursor for synthesizing modified butyrophenones, selective kinase inhibitors, and advanced agrochemicals where precise spatial orientation is required.
Substituting 3-(4-fluorobenzoyl)butanoic acid with the standard unmethylated baseline, 3-(4-fluorobenzoyl)propanoic acid, entirely eliminates the C3 stereocenter, resulting in highly flexible, achiral aliphatic chains in the final product [1]. This loss of conformational restriction typically causes a severe drop in target binding affinity for stereospecific receptors and increases the final API's susceptibility to metabolic beta-oxidation [2]. Furthermore, replacing it with the non-fluorinated 3-benzoylbutanoic acid removes the critical para-fluoro metabolic shield, drastically reducing the in vivo half-life of downstream derivatives [3]. For procurement teams, failing to source the exact C3-methylated, para-fluorinated compound means compromising both the stereochemical integrity and the pharmacokinetic viability of the end product.
During the synthesis of chiral 1,4-diols or lactones, the reduction of the ketone moiety in 3-(4-fluorobenzoyl)butanoic acid using standard borohydride reagents yields predominantly the syn-diastereomer (>92% de) due to the steric influence of the adjacent C3-methyl group [1]. In contrast, the unmethylated 3-(4-fluorobenzoyl)propanoic acid is achiral and yields a racemic mixture of enantiomers, offering zero inherent stereocontrol [2].
| Evidence Dimension | Diastereomeric excess (de) during standard borohydride reduction |
| Target Compound Data | >92% syn-diastereomer |
| Comparator Or Baseline | 3-(4-Fluorobenzoyl)propanoic acid (0% de, yields racemate) |
| Quantified Difference | Absolute control of relative stereochemistry vs. zero control |
| Conditions | Standard sodium borohydride reduction in methanol at 0°C |
Buyers synthesizing complex chiral lactones can bypass expensive asymmetric reduction catalysts by leveraging the inherent stereocontrol of this specific C3-methylated precursor.
The introduction of the C3-methyl group disrupts the highly crystalline packing seen in unbranched keto-acids. Quantitative solubility profiling demonstrates that 3-(4-fluorobenzoyl)butanoic acid achieves a solubility of 145 mg/mL in ethyl acetate at 5°C [1]. The standard unmethylated comparator, 3-(4-fluorobenzoyl)propanoic acid, exhibits a significantly lower solubility of <30 mg/mL under identical conditions, frequently leading to reactor fouling in low-temperature continuous flow setups [2].
| Evidence Dimension | Low-temperature solubility in ethyl acetate |
| Target Compound Data | 145 mg/mL at 5°C |
| Comparator Or Baseline | 3-(4-fluorobenzoyl)propanoic acid (<30 mg/mL at 5°C) |
| Quantified Difference | ~4.8-fold increase in solubility |
| Conditions | Ethyl acetate solvent, 5°C, atmospheric pressure |
The significantly higher low-temperature solubility prevents line clogging in continuous flow manufacturing, ensuring higher operational uptime and process reliability.
For enantiopure API synthesis, racemic 3-(4-fluorobenzoyl)butanoic acid can be efficiently resolved via classical diastereomeric salt formation. A single crystallization with (R)-phenylethylamine yields the target enantiomer at >99% ee with a 38% isolated yield [1]. The unmethylated baseline, 3-(4-fluorobenzoyl)propanoic acid, lacks a stereocenter and cannot be resolved, forcing chemists to rely on costly late-stage asymmetric functionalization to introduce chirality [2].
| Evidence Dimension | Enantiomeric excess (ee) and yield via classical resolution |
| Target Compound Data | >99% ee at 38% isolated yield |
| Comparator Or Baseline | 3-(4-fluorobenzoyl)propanoic acid (Not applicable; achiral) |
| Quantified Difference | Direct early-stage access to >99% ee vs. requiring late-stage asymmetric synthesis |
| Conditions | Diastereomeric salt formation with (R)-phenylethylamine in ethanol/water |
Early-stage chiral resolution using inexpensive bulk amines significantly lowers the overall cost of goods (COGs) for enantiopure drug manufacturing.
In downstream applications, the C3-methyl group provides critical steric shielding to the adjacent ketone. In vitro metabolic assays show that APIs derived from 3-(4-fluorobenzoyl)butanoic acid exhibit a ketone reduction rate of <5 pmol/min/mg protein in human liver microsomes [1]. Conversely, APIs derived from the unmethylated 3-(4-fluorobenzoyl)propanoic acid undergo rapid reduction (>45 pmol/min/mg protein), leading to faster clearance and shorter half-lives [2].
| Evidence Dimension | Ketone reduction rate in human liver microsomes |
| Target Compound Data | <5 pmol/min/mg protein |
| Comparator Or Baseline | Unmethylated baseline derivatives (>45 pmol/min/mg protein) |
| Quantified Difference | >9-fold reduction in metabolic liability at the carbonyl site |
| Conditions | Human liver microsome (HLM) assay, NADPH cofactor, 37°C |
Procuring this methylated precursor directly addresses Phase I metabolic vulnerabilities in drug discovery, extending the half-life and efficacy of the final API.
This compound is the optimal starting material for developing next-generation antipsychotics or CNS-active agents. The C3-methyl group restricts the rotation of the aliphatic chain, significantly enhancing receptor subtype selectivity (e.g., D2 versus D3 receptors) compared to standard flexible haloperidol analogs derived from the unmethylated precursor [1].
Due to its superior solubility profile (145 mg/mL in cold ethyl acetate), 3-(4-fluorobenzoyl)butanoic acid is highly suited for automated flow synthesis of gamma-substituted gamma-butyrolactones. It avoids the precipitation and line-clogging issues that plague the unmethylated baseline during low-temperature reduction and cyclization steps [2].
The easily resolvable enantiomers of this compound serve as critical, enantiopure building blocks for inhibitors that require a precise spatial orientation of the 4-fluorophenyl group to occupy deep, asymmetric hydrophobic pockets, a structural feature impossible to achieve with achiral propanoic acid derivatives [3].